molecular formula C13H17N5OS2 B1227950 1-Ethyl-3-[[2-[(1-methyl-2-benzimidazolyl)thio]-1-oxoethyl]amino]thiourea

1-Ethyl-3-[[2-[(1-methyl-2-benzimidazolyl)thio]-1-oxoethyl]amino]thiourea

Cat. No. B1227950
M. Wt: 323.4 g/mol
InChI Key: HEFMVHKKBJXDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-[[2-[(1-methyl-2-benzimidazolyl)thio]-1-oxoethyl]amino]thiourea is a member of benzimidazoles.

Scientific Research Applications

Synthesis of New Derivatives and Compounds

  • Synthesis of Thiazolopyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives : Utilized in the Biginelli reaction to produce thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities (Youssef & Amin, 2012).

  • Creation of Thiazolidine and Imidazolidine Derivatives : Synthesized via cycloaddition processes, these derivatives have shown different antimicrobial effects (Elaasar & Saied, 2008).

  • Development of Benzo[b]thiophen Derivatives : Used in generating a range of substituted S-2-ethoxycarbonyl-3-benzo[b]thenylthiouronium bromides, showing preliminary pharmacological significance (Chapman et al., 1971).

Biological and Pharmacological Applications

  • Antimicrobial and Antioxidant Properties : Some new compounds derived from this chemical have moderate to good antioxidant and antimicrobial activities, highlighting its potential in pharmacology (Youssef & Amin, 2012).

  • Use in Immunotropic Compound Synthesis : Derivatives containing thietane cycles synthesized from this chemical have been explored for their immunotropic properties (Khaliullin et al., 2004).

  • Potential in Anticancer Research : Novel benzimidazole derivatives synthesized from this chemical showed promising results as potential anticancer agents (Nofal et al., 2011).

properties

Product Name

1-Ethyl-3-[[2-[(1-methyl-2-benzimidazolyl)thio]-1-oxoethyl]amino]thiourea

Molecular Formula

C13H17N5OS2

Molecular Weight

323.4 g/mol

IUPAC Name

1-ethyl-3-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]amino]thiourea

InChI

InChI=1S/C13H17N5OS2/c1-3-14-12(20)17-16-11(19)8-21-13-15-9-6-4-5-7-10(9)18(13)2/h4-7H,3,8H2,1-2H3,(H,16,19)(H2,14,17,20)

InChI Key

HEFMVHKKBJXDAX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)CSC1=NC2=CC=CC=C2N1C

solubility

37.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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